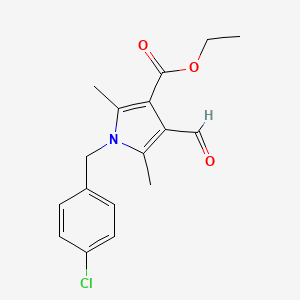
ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family This compound features a pyrrole ring substituted with various functional groups, including an ethyl ester, a formyl group, and a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzyl bromide, ethyl acetoacetate, and dimethylamine.
Step 1 Formation of Pyrrole Ring: The initial step involves the condensation of ethyl acetoacetate with dimethylamine to form a β-enaminone intermediate.
Step 2 Cyclization: The β-enaminone undergoes cyclization in the presence of an acid catalyst to form the pyrrole ring.
Step 3 Formylation: The pyrrole ring is then formylated using a Vilsmeier-Haack reaction, which involves the use of formyl chloride and a base.
Step 4 Introduction of 4-Chlorobenzyl Group: The final step involves the alkylation of the formylated pyrrole with 4-chlorobenzyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ethyl 1-(4-chlorobenzyl)-4-carboxy-2,5-dimethyl-1H-pyrrole-3-carboxylate.
Reduction: Ethyl 1-(4-chlorobenzyl)-4-hydroxymethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.
Substitution: Ethyl 1-(4-substituted benzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.
Scientific Research Applications
Ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study the interactions of pyrrole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The 4-chlorobenzyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-chlorobenzyl)-4-formyl-1H-pyrrole-3-carboxylate: Lacks the 2,5-dimethyl substitution, which may affect its reactivity and biological activity.
Ethyl 1-(4-methylbenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Substitutes the chlorine atom with a methyl group, potentially altering its pharmacokinetic properties.
Ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxamide: Replaces the ester group with an amide, which can influence its stability and solubility.
Uniqueness
Ethyl 1-(4-chlorobenzyl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 4-chlorobenzyl and 2,5-dimethyl groups can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]-4-formyl-2,5-dimethylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-4-22-17(21)16-12(3)19(11(2)15(16)10-20)9-13-5-7-14(18)8-6-13/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXXDVSJHVRZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C=O)C)CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














